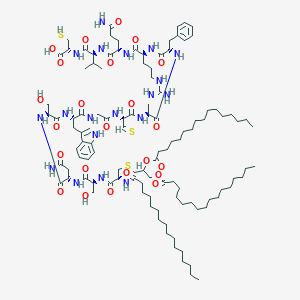
Fosfato de dihidrógeno de butilo
Descripción general
Descripción
Butyl dihydrogen phosphate is an organic phosphate ester with the molecular formula C₄H₁₁O₄P. It is a colorless to light brown oily liquid that is slightly soluble in solvents like dimethyl sulfoxide, ethyl acetate, and methanol . This compound is known for its stability in alkaline conditions and is used in various industrial applications due to its surfactant properties .
Aplicaciones Científicas De Investigación
Butyl dihydrogen phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of phosphate metabolism and as a component in buffer solutions.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized as a surfactant in detergents, emulsifiers, and lubricants.
Análisis Bioquímico
Biochemical Properties
The biochemical properties of Butyl dihydrogen phosphate are not fully understood due to limited research. It is known that phosphate esters, a group to which Butyl dihydrogen phosphate belongs, are anionic surfactants. They exhibit stability in alkaline conditions and have a wide range of properties including outstanding wetting, emulsification, lubrication, coupling activity, and detergency .
Cellular Effects
They are involved in energy transfer, signal transduction, and are components of nucleic acids and phospholipids
Molecular Mechanism
The molecular mechanism of Butyl dihydrogen phosphate is not well-studied. Phosphate compounds are known to participate in various biochemical reactions. For instance, they can act as a substrate for enzymes, participate in signal transduction pathways, and contribute to the structure of nucleic acids
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of Butyl dihydrogen phosphate in laboratory settings. One study reported that Butyl dihydrogen phosphate was the most dominant compound found in finished water in a water treatment plant, suggesting its stability in such environments .
Metabolic Pathways
Phosphate compounds are known to be involved in numerous metabolic pathways, including glycolysis and oxidative phosphorylation .
Transport and Distribution
Phosphate compounds are known to be transported across cell membranes by specific transport proteins .
Subcellular Localization
Phosphate compounds are known to be present in various subcellular compartments, including the cytoplasm and mitochondria .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Butyl dihydrogen phosphate is typically synthesized through the reaction of butanol with phosphoric acid. The reaction involves heating phosphoric acid with an excess of butanol under controlled conditions. The product is then purified through distillation .
Industrial Production Methods: In industrial settings, the production of butyl dihydrogen phosphate follows a similar process but on a larger scale. The reaction is carried out in large reactors where phosphoric acid and butanol are mixed and heated. The resulting product is then distilled to obtain pure butyl dihydrogen phosphate .
Análisis De Reacciones Químicas
Types of Reactions: Butyl dihydrogen phosphate undergoes various chemical reactions, including:
Esterification: Reacts with alcohols to form esters.
Hydrolysis: Can be hydrolyzed to produce phosphoric acid and butanol.
Substitution Reactions: Can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Esterification: Typically involves the use of an acid catalyst like sulfuric acid and heating.
Hydrolysis: Requires water and can be catalyzed by acids or bases.
Substitution Reactions: Often involve nucleophiles like amines or alcohols under mild conditions.
Major Products:
Esterification: Produces esters of butyl dihydrogen phosphate.
Hydrolysis: Yields phosphoric acid and butanol.
Substitution Reactions: Forms substituted phosphate esters.
Mecanismo De Acción
The mechanism of action of butyl dihydrogen phosphate involves its ability to act as a surfactant, reducing surface tension and stabilizing emulsions. It interacts with molecular targets through hydrogen bonding and electrostatic interactions, facilitating the formation of micelles and other structures. These properties make it effective in various applications, from industrial processes to biological systems .
Comparación Con Compuestos Similares
- Dibutyl phosphate
- Tributyl phosphate
- Tetrabutylammonium phosphate
Comparison:
- Dibutyl phosphate: Similar in structure but has two butyl groups instead of one, making it more hydrophobic and less soluble in water.
- Tributyl phosphate: Contains three butyl groups, used primarily as a plasticizer and in nuclear fuel processing.
- Tetrabutylammonium phosphate: A quaternary ammonium salt with higher solubility in organic solvents and used in phase transfer catalysis .
Butyl dihydrogen phosphate is unique due to its balance of hydrophilic and hydrophobic properties, making it versatile in both aqueous and organic environments .
Propiedades
IUPAC Name |
butyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11O4P/c1-2-3-4-8-9(5,6)7/h2-4H2,1H3,(H2,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMJSBUIDQYHIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
||
| Record name | Mono-n-butylphosphoric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001623150 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butyl dihydrogen phosphate, potassium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085391113 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30862719 | |
| Record name | Mono-n-butylphosphoric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30862719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Phosphoric acid, monobutyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
1623-15-0, 85391-11-3, 52933-01-4 | |
| Record name | Monobutyl phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1623-15-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mono-n-butylphosphoric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001623150 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butyl dihydrogen phosphate, potassium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085391113 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | n-Butylphosphate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41911 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphoric acid, monobutyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Mono-n-butylphosphoric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30862719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyl dihydrogen phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.096 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Butyl dihydrogen phosphate, potassium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.078.848 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 52933-01-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTYL DIHYDROGEN PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0I9W48E53L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Butyl Dihydrogen Phosphate in the synthesis of iron oxides?
A: Butyl Dihydrogen Phosphate plays an intriguing role in tailoring the synthesis of iron oxides. While inorganic additives like chloride and perchlorate led to the formation of haematite (α-Fe2O3) with distinct crystal morphologies, the presence of Butyl Dihydrogen Phosphate steered the reaction towards the formation of the iron oxyhydroxide, lepidocrocite (γ-FeOOH), without significantly affecting its morphology []. This suggests that Butyl Dihydrogen Phosphate influences the reaction pathway by interacting with the growing iron oxide particles, potentially through surface adsorption or complexation with iron species. Further investigation revealed that the specific structure of the organic additive plays a crucial role, as diphosphonates like methylenediphosphonic acid and 1,2-ethylenediphosphonic acid resulted in the formation of haematite and akaganeite (β-FeOOH), respectively []. This highlights the potential of Butyl Dihydrogen Phosphate and similar compounds in controlling the phase, size, and morphology of iron oxides, which is of great interest in fields like materials science and nanotechnology.
Q2: Can Butyl Dihydrogen Phosphate be used to synthesize long-chain phosphate compounds?
A: Yes, research indicates that Butyl Dihydrogen Phosphate can be utilized in the synthesis of alkyl ammonium polyphosphates (AAPP), which are long-chain phosphate compounds. These compounds are generated through a thermal reaction of alkyl dihydrogen phosphates (including ethyl, n-propyl, and n-butyl variants) with urea at elevated temperatures (120-200°C) []. Analysis through infrared spectroscopy, paper chromatography, and chemical analysis confirmed that the resulting AAPP possessed a long-chain structure characterized by P–O–P linkages []. This method offers a relatively simple and efficient route for the preparation of AAPPs, which hold potential applications in various fields due to their unique properties, such as acting as flame retardants or dispersing agents.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2,7,8-trimethyl-6H-[1,3]thiazolo[5,4-e]indole](/img/structure/B38937.png)





![2-[3-(2-Hydroxypropyl)pyridin-1-ium-1-yl]acetate](/img/structure/B38951.png)
